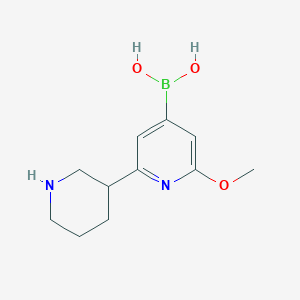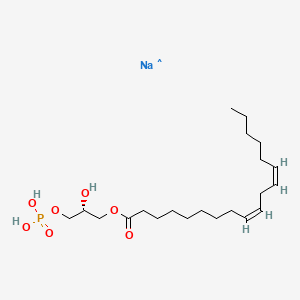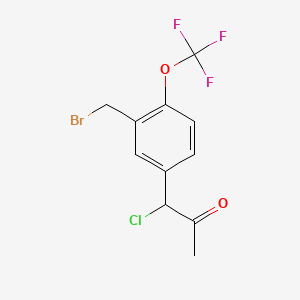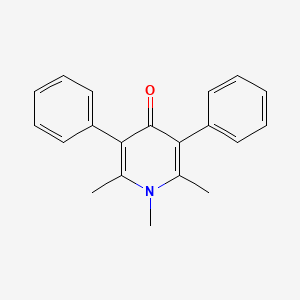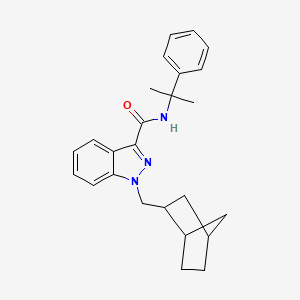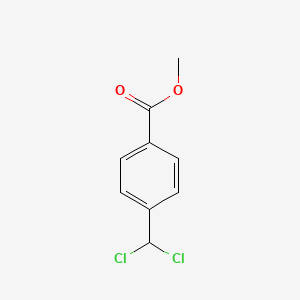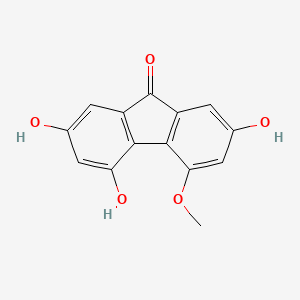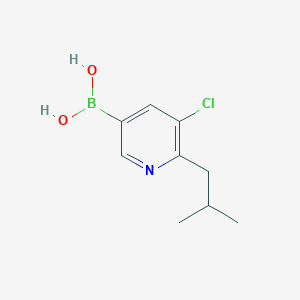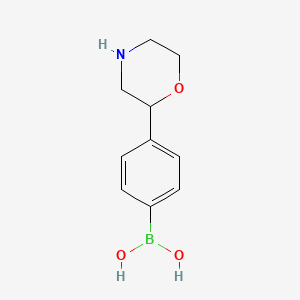
(4-(Morpholin-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Morpholin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H14BNO3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Morpholin-2-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Morpholin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
(4-(Morpholin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-(Morpholin-2-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Morpholinophenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
Comparison: (4-(Morpholin-2-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a morpholine group.
Propriétés
Formule moléculaire |
C10H14BNO3 |
|---|---|
Poids moléculaire |
207.04 g/mol |
Nom IUPAC |
(4-morpholin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10/h1-4,10,12-14H,5-7H2 |
Clé InChI |
BWGXBFABZYYMMU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2CNCCO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


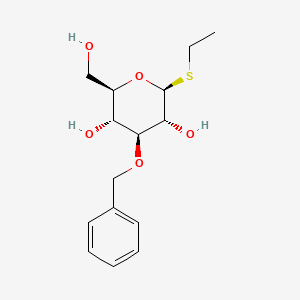

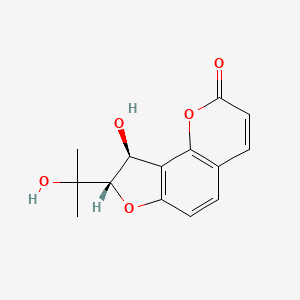
![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)

